(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a common structural motif in many biologically active molecules. The presence of the difluorophenyl and methoxypyridinyl groups enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a cyclization reaction. The introduction of the difluorophenyl group is achieved via a nucleophilic aromatic substitution reaction, while the methoxypyridinyl group is incorporated through a condensation reaction with the appropriate pyridine derivative. The final step involves the formation of the imino group through a Schiff base reaction under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:
Uniqueness
The unique combination of the difluorophenyl and methoxypyridinyl groups in this compound enhances its chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(24)12-17(18)25/h3-12H,1-2H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTPQMABCGZDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.